Cas no 321840-52-2 ((1S)-1-(4-Fluorophenyl)butylamine)
(1S)-1-(4-Fluorophenyl)butylamine Chemical and Physical Properties
Names and Identifiers
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- (S)-1-(4-Fluorophenyl)butan-1-amine
- (1S)-1-(4-fluorophenyl)butan-1-amine
- (1S)-1-(4-FLUOROPHENYL)BUTYLAMINE HCl
- (1S)-1-(4-FLUOROPHENYL)BUTYLAMINE-HCL
- Benzenemethanamine, 4-fluoro-a-propyl-, (aS)-
- W5405
- A875681
- SCHEMBL1762072
- AKOS006290634
- F21118
- AKOS015842983
- 321840-52-2
- DTXSID40651156
- (S)-1-(4-Fluorophenyl)butane-1-amine
- CS-0450991
- ZIQUQHBBALXDFL-JTQLQIEISA-N
- DS-019098
- (1S)-1-(4-Fluorophenyl)butylamine
-
- MDL: MFCD12757052
- Inchi: 1S/C10H14FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m0/s1
- InChI Key: ZIQUQHBBALXDFL-JTQLQIEISA-N
- SMILES: FC1C=CC(=CC=1)[C@H](CCC)N
Computed Properties
- Exact Mass: 167.11100
- Monoisotopic Mass: 167.111027613g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02000
- LogP: 3.32590
(1S)-1-(4-Fluorophenyl)butylamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1S)-1-(4-Fluorophenyl)butylamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(1S)-1-(4-Fluorophenyl)butylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F402513-10mg |
(1S)-1-(4-Fluorophenyl)butylamine |
321840-52-2 | 10mg |
$ 70.00 | 2022-06-02 | ||
| TRC | F402513-50mg |
(1S)-1-(4-Fluorophenyl)butylamine |
321840-52-2 | 50mg |
$ 230.00 | 2022-06-02 | ||
| TRC | F402513-100mg |
(1S)-1-(4-Fluorophenyl)butylamine |
321840-52-2 | 100mg |
$ 340.00 | 2022-06-02 | ||
| Apollo Scientific | PC48548-250mg |
(1S)-1-(4-Fluorophenyl)butylamine hydrochloride |
321840-52-2 | 95% | 250mg |
£692.00 | 2025-02-21 | |
| eNovation Chemicals LLC | Y0982975-1g |
(S)-1-(4-Fluorophenyl)butan-1-amine |
321840-52-2 | 95% | 1g |
$800 | 2023-09-01 | |
| eNovation Chemicals LLC | K09213-1g |
(S)-1-(4-fluorophenyl)butan-1-amine hydrochloride |
321840-52-2 | >95% | 1g |
$495 | 2024-05-23 | |
| eNovation Chemicals LLC | K09213-5g |
(S)-1-(4-fluorophenyl)butan-1-amine hydrochloride |
321840-52-2 | >95% | 5g |
$1475 | 2024-05-23 | |
| eNovation Chemicals LLC | K03657-1g |
(1S)-1-(4-FLUOROPHENYL)BUTYLAMINE-HCl |
321840-52-2 | 97% | 1g |
$495 | 2023-09-04 | |
| eNovation Chemicals LLC | K03657-5g |
(1S)-1-(4-FLUOROPHENYL)BUTYLAMINE-HCl |
321840-52-2 | 97% | 5g |
$1475 | 2023-09-04 | |
| Alichem | A019122043-250mg |
(S)-1-(4-Fluorophenyl)butan-1-amine |
321840-52-2 | 95% | 250mg |
$297.44 | 2023-09-02 |
(1S)-1-(4-Fluorophenyl)butylamine Suppliers
(1S)-1-(4-Fluorophenyl)butylamine Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on (1S)-1-(4-Fluorophenyl)butylamine
Introduction to (1S)-1-(4-Fluorophenyl)butylamine and Its Applications in Modern Chemical Biology
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology, with each molecule holding the potential to revolutionize therapeutic interventions. Among these, (1S)-1-(4-Fluorophenyl)butylamine (CAS No. 321840-52-2) stands out as a compound of significant interest due to its unique structural properties and diverse applications. This introduction delves into the compound's characteristics, its role in contemporary research, and its potential implications for future medical developments.
The molecular structure of (1S)-1-(4-Fluorophenyl)butylamine is characterized by a chiral center at the butyl chain, which contributes to its stereochemical diversity. The presence of a fluorine atom on the phenyl ring enhances its pharmacological profile, making it a valuable scaffold for drug design. Such structural features are crucial in modulating the compound's interactions with biological targets, thereby influencing its efficacy and selectivity.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity. Studies have demonstrated that the fluorine atom in (1S)-1-(4-Fluorophenyl)butylamine can significantly influence the compound's pharmacokinetic properties, making it an attractive candidate for developing novel therapeutics. For instance, fluorinated amines have shown promise in the treatment of neurological disorders, where their ability to cross the blood-brain barrier is particularly beneficial.
One of the most compelling aspects of (1S)-1-(4-Fluorophenyl)butylamine is its versatility in chemical synthesis. Researchers have leveraged its structural framework to develop a range of derivatives with tailored biological activities. These derivatives have been explored in various preclinical studies, highlighting their potential in addressing unmet medical needs. The compound's chiral nature allows for the creation of enantiomerically pure forms, which are often essential for achieving optimal therapeutic outcomes.
The field of medicinal chemistry has witnessed significant advancements благодаря to the development of innovative synthetic methodologies. The synthesis of (1S)-1-(4-Fluorophenyl)butylamine exemplifies these advancements, showcasing the ability to construct complex molecules with high precision and yield. Such methodologies are not only crucial for academic research but also for industrial applications, where scalability and cost-efficiency are paramount.
Recent research has also highlighted the role of (1S)-1-(4-Fluorophenyl)butylamine in drug discovery pipelines. Its unique structural features make it a valuable tool for identifying new lead compounds, which can then be optimized further through structure-activity relationship (SAR) studies. These studies provide critical insights into how modifications at specific positions within the molecule can enhance its biological activity.
The compound's potential extends beyond traditional pharmaceutical applications. In agrochemicals, for example, derivatives of (1S)-1-(4-Fluorophenyl)butylamine have been investigated for their herbicidal and pesticidal properties. This dual functionality underscores the broad utility of fluorinated aromatic amines in addressing challenges across multiple sectors.
As our understanding of molecular interactions continues to evolve, so too does our ability to harness compounds like (1S)-1-(4-Fluorophenyl)butylamine for therapeutic purposes. The integration of computational chemistry and high-throughput screening technologies has accelerated the discovery process, enabling researchers to rapidly identify promising candidates for further development.
In conclusion, (1S)-1-(4-Fluorophenyl)butylamine (CAS No. 321840-52-2) represents a fascinating compound with far-reaching implications in chemical biology and drug discovery. Its unique structural attributes and diverse applications make it a cornerstone in modern pharmaceutical research. As scientific methodologies continue to advance, we can anticipate even greater breakthroughs stemming from this remarkable molecule.
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